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molecular formula C14H11NOS B5149874 Benzothiazol-2-yl-phenyl-methanol CAS No. 22841-77-6

Benzothiazol-2-yl-phenyl-methanol

Cat. No. B5149874
M. Wt: 241.31 g/mol
InChI Key: CIGCMDAWHHOUBO-UHFFFAOYSA-N
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Patent
US04592774

Procedure details

A mixture of o-aminothiophenol (23.5 g) and dl-mandelic acid (25 g) was refluxed in xylene with a Dean-Stark tube for two days.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[C:9](O)(=O)[CH:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[OH:11]>C1(C)C(C)=CC=CC=1>[OH:11][CH:10]([C:9]1[S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
25 g
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC(C1=CC=CC=C1)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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